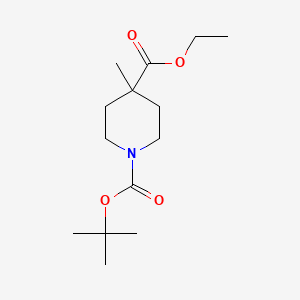

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Vue d'ensemble

Description

Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . The compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 4-methylpiperidine.

Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.

Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl N-Boc-4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid for Boc deprotection.

Reducing Agents: Lithium aluminum hydride for ester reduction.

Hydrolysis Conditions: Sodium hydroxide for basic hydrolysis.

Major Products:

Free Amine: Obtained after Boc deprotection.

Alcohol: Obtained after ester reduction.

Carboxylic Acid: Obtained after ester hydrolysis.

Applications De Recherche Scientifique

Drug Development

Ethyl N-Boc-4-methylpiperidine-4-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the selective removal of the Boc group under mild acidic conditions, enabling further modifications at the nitrogen atom. This versatility is particularly valuable in designing new drug candidates.

Key Applications:

- Dipeptidyl Peptidase-4 Inhibitors: this compound has been utilized in synthesizing Dipeptidyl Peptidase-4 inhibitors, which are important in treating diabetes by enhancing insulin secretion and lowering blood sugar levels.

- Neurological Disorders: Compounds derived from this building block have shown potential in addressing neurological disorders, pain management, and inflammation.

Synthesis of Complex Molecules

This compound acts as an intermediate in synthesizing various biologically active compounds. Its ability to undergo hydrolysis or conversion into other functional groups allows researchers to create complex molecules with enhanced biological properties .

Synthesis Methods:

Several methods exist for synthesizing this compound, including:

- Alkylation of N-Boc-piperidine-4-carboxylic acid with ethyl bromide : This method provides a straightforward approach to obtaining the compound with high yields.

Synthesis of Piperazine-based Antagonists

A notable study involved using this compound as a precursor in synthesizing piperazine-based CCR5 antagonists, which are being investigated for treating HIV infections . The compound's structural features facilitate modifications leading to enhanced receptor binding affinity.

Development of Pain Management Drugs

Research has also focused on derivatives of this compound for their interactions with receptors involved in pain pathways. These studies are crucial for understanding how structural modifications can enhance efficacy and selectivity against specific biological targets.

Mécanisme D'action

The mechanism of action of Ethyl N-Boc-4-methylpiperidine-4-carboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of bioactive compounds by providing a protected amine group and an ester functionality that can be selectively modified .

Comparaison Avec Des Composés Similaires

Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.

Ethyl N-Boc-4-allylpiperidine-4-carboxylate: Contains an allyl group instead of a methyl group.

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate: Contains a ketone group on the piperidine ring.

Uniqueness: Ethyl N-Boc-4-methylpiperidine-4-carboxylate is unique due to the presence of the methyl group on the piperidine ring, which can influence its reactivity and the properties of the final synthesized products .

Activité Biologique

Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS No. 189442-87-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- Boiling Point : Not specified

- Log P (Octanol-Water Partition Coefficient) : 2.6 to 3.63, indicating moderate lipophilicity .

Structural Features

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during reactions. This structural modification enhances the compound's stability and reactivity in biological systems.

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. DPP-4 inhibitors are crucial in treating type 2 diabetes by increasing incretin levels, which help regulate insulin secretion .

2. Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Derivative Development

This compound can be synthesized through various methods involving piperidine derivatives and Boc protection strategies. The synthesis often employs coupling reactions that yield high purity products suitable for further biological testing.

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Coupling with Boc anhydride | 70% | Room temperature, DMF |

| Reaction with ethyl chloroformate | 65% | Reflux in DCM |

Case Study 1: DPP-4 Inhibition

A study focused on the synthesis of various N-Boc-piperidine derivatives demonstrated that compounds similar to this compound exhibited promising DPP-4 inhibitory activity. The structure-activity relationship indicated that modifications at the piperidine ring significantly affected enzyme inhibition potency .

Case Study 2: Antimicrobial Testing

In another investigation, several piperidine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound was included in the screening process, showing moderate activity against certain bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZVWDXMUCTNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584852 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189442-87-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.